4-[Methyl(phenyl)sulfamoyl]benzoic acid CAS number
4-[Methyl(phenyl)sulfamoyl]benzoic acid CAS number
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-[Methyl(phenyl)sulfamoyl]benzoic Acid
The Pharmacophore Imperative
In modern drug discovery and proteomics research, the selection of bifunctional building blocks dictates the efficiency of library generation and the pharmacokinetic viability of the resulting Active Pharmaceutical Ingredients (APIs). 4-[Methyl(phenyl)sulfamoyl]benzoic acid (CAS 54838-78-7) is a highly specialized, orthogonal pharmacophore intermediate[1].
The structural brilliance of this compound lies in its dual functional topology. It features a highly reactive carboxylic acid moiety primed for derivatization, coupled with a tertiary sulfonamide group. The strategic inclusion of the N-methyl-N-phenyl substitution eliminates the acidic sulfonamide N-H proton. This structural modification prevents competitive deprotonation and unwanted side-reactions (such as N-alkylation or N-acylation) during downstream base-catalyzed cross-coupling or amide bond formations. Consequently, it ensures orthogonal reactivity exclusively at the carboxylic acid site, making it an ideal candidate for high-throughput drug delivery synthesis and chiral pharmaceutical development[2].
Physicochemical Architecture
Understanding the quantitative metrics of CAS 54838-78-7 is critical for predicting its behavior in both synthetic environments and biological systems. The compound strictly adheres to Lipinski’s Rule of Five, making it a highly favorable moiety for oral bioavailability.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Significance |
|---|---|---|
| Chemical Name | 4-[Methyl(phenyl)sulfamoyl]benzoic acid | Standard IUPAC nomenclature. |
| CAS Registry Number | 54838-78-7 | Unique global identifier[3]. |
| Molecular Formula | C₁₄H₁₃NO₄S | Defines atomic composition[1]. |
| Molecular Weight | 291.32 g/mol | Optimal for fragment-based drug design (FBDD)[3]. |
| Topological Polar Surface Area (TPSA) | ~79.8 Ų | Facilitates excellent membrane permeability; viable for CNS targets. |
| Hydrogen Bond Donors | 1 | Restricted to the carboxylic acid (-COOH), ensuring targeted reactivity. |
| Hydrogen Bond Acceptors | 4 | Enhances solubility and target-protein binding affinity. |
| XLogP3 (Partition Coefficient) | ~2.7 | Ideal lipophilicity balance for cellular assay penetration. |
Synthetic Engineering & Protocols
As a Senior Application Scientist, I mandate that all synthetic workflows operate as self-validating systems . This means incorporating in-process controls (IPCs) that confirm intermediate formation before proceeding to the next step, thereby eliminating downstream troubleshooting.
Protocol A: De Novo Synthesis of the Building Block
Rationale: The synthesis utilizes 4-(chlorosulfonyl)benzoic acid and N-methylaniline. A non-nucleophilic base is critical to neutralize the HCl byproduct, driving the reaction forward without degrading the highly sensitive sulfonyl chloride precursor.
-
Initiation: Dissolve 1.0 equivalent of 4-(chlorosulfonyl)benzoic acid in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent hydrolysis.
-
Base Addition: Cool the reactor to 0 °C. Dropwise, add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA). Experience note: DIPEA is preferred over triethylamine (TEA) due to its increased steric bulk, which minimizes unwanted nucleophilic attack on the sulfonyl center.
-
Coupling: Add 1.1 equivalents of N-methylaniline slowly. Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature (20-25 °C) for 4 hours.
-
Validation Checkpoint: Sample 10 µL of the mixture, dilute in acetonitrile, and run LC-MS. The disappearance of the sulfonyl chloride mass and the appearance of the target mass (m/z 292.3 [M+H]⁺) validates step completion.
-
Isolation: Quench the reaction with 1M HCl to adjust the pH to 2.0. This ensures the carboxylic acid remains fully protonated, allowing it to partition cleanly into the organic layer. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate in vacuo.
Figure 1: Synthetic workflow for 4-[Methyl(phenyl)sulfamoyl]benzoic acid via nucleophilic substitution.
Protocol B: Downstream API Synthesis via Amide Coupling
Rationale: To integrate CAS 54838-78-7 into a complex API, the carboxylic acid must be activated. HATU is utilized instead of standard EDC/HOBt because the pyridine nitrogen in the HOAt leaving group provides neighboring-group participation, drastically accelerating the coupling of sterically hindered amines.
-
Activation: Dissolve CAS 54838-78-7 (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.
-
Self-Validation (Critical): Perform LC-MS on the reaction mixture. You must observe the HOAt-active ester intermediate. If the unreacted acid (m/z 292.3) persists, it indicates moisture contamination or degraded HATU. Do not proceed until activation is confirmed.
-
Conjugation: Add the target primary or secondary amine (1.1 eq). Stir for 2-4 hours at room temperature.
-
Purification: Utilize a "water crash-out" technique. Slowly pour the DMF mixture into vigorously stirred ice water (10x volume). The highly lipophilic amide product will precipitate. Filter and wash with cold water to remove DMF and DIPEA salts.
Figure 2: Self-validating amide coupling workflow utilizing HATU activation.
Analytical Self-Validation
To ensure absolute scientific integrity and trustworthiness of the synthesized batches, the following analytical signatures must be confirmed prior to biological assay deployment:
-
¹H NMR (400 MHz, DMSO-d₆): The defining signature is a sharp singlet at ~3.20 ppm integrating to 3 protons, which corresponds to the N-methyl group. The aromatic region (7.00 - 8.10 ppm) will display a complex multiplet integrating to 9 protons (5 from the aniline ring, 4 from the para-substituted benzoic acid). The carboxylic acid proton typically appears as a broad singlet >12.5 ppm.
-
LC-MS (ESI+ / ESI-): The compound exhibits excellent ionization. In positive mode, expect the [M+H]⁺ ion at m/z 292.3 . In negative mode, the deprotonated carboxylic acid yields an [M-H]⁻ ion at m/z 290.3 .
-
HPLC Purity: Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA). The compound will elute as a sharp, symmetrical peak, validating the absence of polar sulfonyl chloride hydrolysis byproducts.
References
-
MySkinRecipes. "4-(N-Methyl-N-phenylsulfamoyl)benzoic acid - Drug Delivery Intermediates". MySkinRecipes. URL:[Link]
